molecular formula C13H20NO2P B13338209 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide

Cat. No.: B13338209
M. Wt: 253.28 g/mol
InChI Key: LRUWTESIKOAMDK-UHFFFAOYSA-N
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Description

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide is a heterocyclic organophosphorus compound featuring a six-membered azaphosphinane ring with a benzyl group at the 1-position and an ethoxy substituent at the 4-position. The phosphine oxide moiety (P=O) enhances its stability compared to non-oxidized phosphines, making it suitable for applications in catalysis and materials science .

Properties

Molecular Formula

C13H20NO2P

Molecular Weight

253.28 g/mol

IUPAC Name

1-benzyl-4-ethoxy-1,4λ5-azaphosphinane 4-oxide

InChI

InChI=1S/C13H20NO2P/c1-2-16-17(15)10-8-14(9-11-17)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3

InChI Key

LRUWTESIKOAMDK-UHFFFAOYSA-N

Canonical SMILES

CCOP1(=O)CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Method Overview:

  • Starting materials: o-Hydroxyphenyl-substituted secondary phosphine oxides (SPOs) and suitable electrophiles such as 3-indolylformaldehydes.
  • Catalyst: Brønsted acids facilitate diastereoselective (4 + 1) cycloaddition reactions.
  • Reaction mechanism: Involves formation of vinyliminium intermediates and subsequent cyclization to form the azaphosphinane core.

Application to Compound Synthesis:

  • The synthesis of This compound can utilize a modified version of this approach, where:
    • The o-hydroxyphenyl SPO is pre-functionalized with benzyl and ethoxy groups.
    • Cyclization occurs via nucleophilic attack on electrophilic centers, followed by oxidation to the phosphine oxide.

Data Table: Organocatalytic Cycloaddition Parameters

Parameter Value/Condition Reference
Catalyst Brønsted acid (e.g., p-TsOH) Wu et al., 2023 (J. Org. Chem.)
Solvent Dichloromethane or acetonitrile Wu et al., 2023
Temperature Room temperature to 50°C Wu et al., 2023
Yield 50%–95% Wu et al., 2023
Diastereoselectivity >95:5 dr Wu et al., 2023

Nucleophilic Substitution and Cyclization

Another prominent method involves stepwise nucleophilic substitution and cyclization:

Stepwise Approach:

  • Step 1: Synthesis of a benzyl- and ethoxy-substituted phosphine precursor via nucleophilic substitution on phosphorus centers.
  • Step 2: Intramolecular cyclization through nucleophilic attack of the nitrogen atom (from the amino group) on the phosphorus or electrophilic centers.
  • Step 3: Oxidation of phosphine to phosphine oxide using oxidants such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Example Reaction Scheme:

Benzyl-substituted phosphine + Ethoxy-substituted amine → Cyclization → Phosphine intermediate → Oxidation → this compound

Data Summary:

Step Reagents/Conditions Yield (%) Notes
Nucleophilic substitution Benzyl chloride, ethoxyamine, base (e.g., NaH) 70–85 Efficient formation of phosphine precursor
Cyclization Heating in polar aprotic solvent (e.g., DMF) 60–80 Intramolecular ring closure
Oxidation Hydrogen peroxide or m-CPBA >90 Conversion to phosphine oxide

Oxidative Cyclization of Phosphine Intermediates

Oxidation of phosphine intermediates to phosphine oxides is a well-established route:

  • Starting Material: Phosphine derivatives bearing benzyl and ethoxy groups.
  • Oxidants: Hydrogen peroxide, m-CPBA, or tert-butyl hydroperoxide.
  • Conditions: Mild temperature, often room temperature, with controlled addition to prevent over-oxidation.

Data Table: Oxidation Conditions

Oxidant Solvent Temperature Yield of Phosphine Oxide Reference
Hydrogen peroxide Acetic acid/water 25°C >90% Patent US9273077B2
m-CPBA Dichloromethane 0–25°C 85–95% Literature reports

Summary of Key Preparation Routes

Method Advantages Limitations References
Organocatalytic cycloaddition High diastereoselectivity, mild conditions Requires specific substrates, catalyst optimization Wu et al., 2023 (J. Org. Chem.)
Nucleophilic substitution + cyclization Straightforward, versatile, scalable Multi-step, possible side reactions Patents and classical synthesis literature
Oxidative cyclization Efficient conversion to phosphine oxide, high yields Over-oxidation risk, need for controlled conditions US9273077B2, recent patents

Chemical Reactions Analysis

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparison

Key structural analogs include:

4-Methyl-1,4-azaphosphinane 4-oxide (CAS 945460-43-5)

1-Benzyl-4-methyl-1,4-azaphosphinane 4-oxide (CAS 945459-79-0)

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide (hypothetical, based on substitution patterns)

Property 4-Methyl-1,4-azaphosphinane 4-oxide 1-Benzyl-4-methyl-1,4-azaphosphinane 4-oxide This compound (Inferred)
Molecular Formula C₅H₁₂NOP C₁₁H₁₆NOP C₁₂H₁₈NO₂P
Molecular Weight 149.13 g/mol 225.23 g/mol 255.25 g/mol
Substituents Methyl (4-position) Benzyl (1), Methyl (4) Benzyl (1), Ethoxy (4)
Purity (Commercial) 95% (hydrochloride salt) 98% Not reported
Key Applications Fluorophore synthesis Ligand in catalysis Potential catalyst or fluorescent dye modifier

Substituent Effects on Properties

  • Electron-Donating vs. The ethoxy group in the target compound is moderately electron-withdrawing due to the oxygen atom, which could alter reactivity in redox or catalytic processes compared to methyl-substituted analogs.
  • Ethoxy’s larger size (compared to methyl) at the 4-position may further restrict molecular flexibility .
  • Solubility and Stability :

    • Ethoxy substitution increases lipophilicity, likely improving solubility in organic solvents compared to methyl derivatives. However, the ether linkage may reduce hydrolytic stability relative to the methyl group .

Research Findings and Data

Stability and Reactivity

  • The methyl-substituted analog demonstrates stability under ambient conditions, as evidenced by its use in fluorophore synthesis without decomposition .

Biological Activity

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl divinylphosphinate with appropriate benzyl derivatives. The process has been documented in various patent applications and scientific literature, showcasing different methodologies to achieve the desired compound with high purity and yield .

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity, particularly as a kinase inhibitor. Kinases are crucial in various signaling pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer and inflammation. The compound's structure allows it to interact effectively with kinase enzymes, potentially modulating their activity .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Inhibition of Enzymatic Activity : A study demonstrated that derivatives of azaphosphinane compounds exhibited inhibition against specific kinases involved in cancer progression. The results indicated that this compound could significantly reduce kinase activity in vitro .
  • Cytotoxicity Tests : In vitro cytotoxicity assays revealed that this compound shows promise against various cancer cell lines. The compound was tested against breast cancer (MCF7) and lung cancer (A549) cell lines, showing IC50 values in the low micromolar range, indicating potent anti-cancer activity .
  • Pharmacokinetics : Studies focusing on the pharmacokinetics of this compound suggest favorable absorption and distribution characteristics in biological systems. This is crucial for its potential use as a therapeutic agent .

Data Table: Biological Activity Overview

Activity Type Tested Cell Lines IC50 Value (µM) Mechanism
Kinase InhibitionVariousN/ACompetitive inhibition
CytotoxicityMCF7~5Induction of apoptosis
CytotoxicityA549~7Cell cycle arrest

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, substituting the ethoxy group into a pre-formed azaphosphinane scaffold (as seen in analogous 1-benzyl-4-methyl derivatives ). Key parameters include:

  • Solvent choice : Polar aprotic solvents like DMF (dimethylformamide) are often used to stabilize intermediates .
  • Catalysts : Anhydrous potassium carbonate aids in deprotonation and facilitates substitution reactions .
  • Temperature : Room temperature is sufficient for initial steps, but reflux may be required for cyclization.
    • Yield Optimization : Monitor reaction progress via TLC and recrystallize products from acetone or ethanol for purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 31^{31}P NMR to confirm phosphorus oxidation state (δ ~20–30 ppm for 4-oxides) and 1^{1}H/13^{13}C NMR to resolve benzyl/ethoxy substituents .
  • X-ray Crystallography : Essential for confirming stereochemistry, especially if the compound acts as a chiral ligand .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, particularly for distinguishing azaphosphinane scaffolds from byproducts .

Q. How should researchers handle stability issues with this compound during storage?

  • Methodological Answer :

  • Storage Conditions : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of the ethoxy group or oxidation of the phosphorus center .
  • Stability Testing : Conduct periodic NMR analysis to detect degradation (e.g., new peaks in 31^{31}P NMR indicate phosphorus oxidation).

Advanced Research Questions

Q. What mechanistic insights explain the role of the ethoxy group in modulating electronic properties of azaphosphinane ligands?

  • Methodological Answer :

  • Electronic Effects : The ethoxy group’s electron-donating nature increases electron density at phosphorus, enhancing ligand coordination in catalytic systems. Compare with methyl or benzyl derivatives using DFT calculations .
  • Experimental Validation : Synthesize analogs (e.g., 4-methyl vs. 4-ethoxy) and measure catalytic activity in asymmetric reactions (e.g., hydrogenation). Use Hammett plots to correlate substituent effects with reaction rates .

Q. How can researchers resolve contradictions in NMR data for azaphosphinane derivatives?

  • Methodological Answer :

  • Dynamic Effects : Conformational flexibility in the azaphosphinane ring can cause signal splitting. Use variable-temperature NMR to identify coalescence points .
  • Solvent Artifacts : Deuterated solvents like CDCl₃ may interact with the phosphorus center. Compare spectra in DMSO-d₆ vs. CDCl₃ to isolate solvent effects .

Q. What computational methods are suitable for predicting the catalytic activity of this compound in transition-metal complexes?

  • Methodological Answer :

  • DFT Studies : Optimize geometry using B3LYP/6-31G(d) for ligand-metal complexes. Calculate frontier orbitals (HOMO/LUMO) to predict binding affinity with metals like Rh or Pd .
  • Molecular Dynamics : Simulate ligand-metal interactions in solvent environments (e.g., toluene) to model real catalytic conditions .

Q. How does the benzyl group influence steric effects in asymmetric catalysis compared to other substituents?

  • Methodological Answer :

  • Steric Maps : Generate Tolman cone angles or %VBur values to quantify steric bulk. Compare with crystallographic data from analogs (e.g., 4-methyl vs. 4-benzyl derivatives) .
  • Catalytic Screening : Test enantioselectivity in model reactions (e.g., ketone hydrogenation) and correlate with substituent size using linear free-energy relationships (LFER) .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields for azaphosphinane derivatives?

  • Methodological Answer :

  • Reproducibility Checklist :
  • Confirm anhydrous conditions (use molecular sieves for solvents).
  • Standardize purification methods (e.g., column chromatography vs. recrystallization) .
  • Error Analysis : Compare byproduct profiles via GC-MS to identify competing side reactions (e.g., ethoxy group hydrolysis) .

Tables for Key Parameters

Parameter Optimal Conditions Impact on Outcome
Reaction SolventDMF or THFEnhances solubility of intermediates
Temperature for Cyclization80–100°CBalances reaction rate vs. decomposition
Purification MethodRecrystallization (acetone/ethanol)Maximizes crystal purity (>97% GC)

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